![molecular formula C12H18O3 B13800459 Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- CAS No. 96840-56-1](/img/structure/B13800459.png)
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- is an organic compound with the molecular formula C12H18O3 It is a derivative of phenol, characterized by the presence of ethoxy and isopropoxymethyl groups attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- typically involves the alkylation of phenol derivatives. One common method is the reaction of 2-ethoxyphenol with isopropyl chloromethyl ether under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- involves its interaction with various molecular targets. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicine or as an industrial chemical.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-(ethoxymethyl)-2-methoxy-: Similar structure but with a methoxy group instead of an isopropoxymethyl group.
Phenol, 2-methoxy-4-(1-propenyl)-, acetate: Contains a propenyl group and an acetate ester instead of the isopropoxymethyl group.
Uniqueness
Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]- is unique due to the presence of both ethoxy and isopropoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
96840-56-1 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-ethoxy-4-(propan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C12H18O3/c1-4-14-12-7-10(5-6-11(12)13)8-15-9(2)3/h5-7,9,13H,4,8H2,1-3H3 |
Clave InChI |
YZRQXLRQRMJMCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)COC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

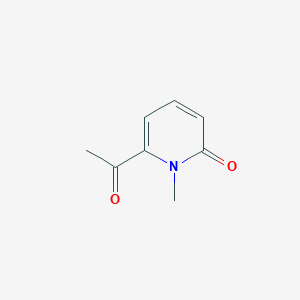
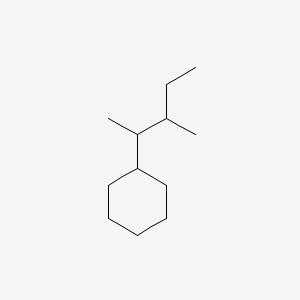
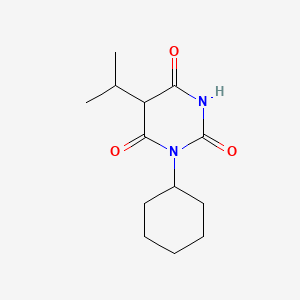
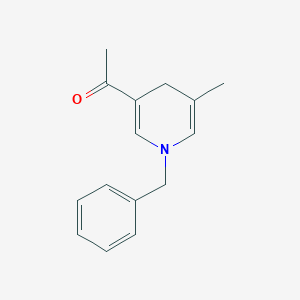
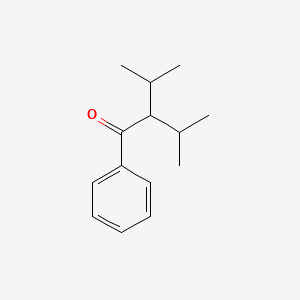

![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
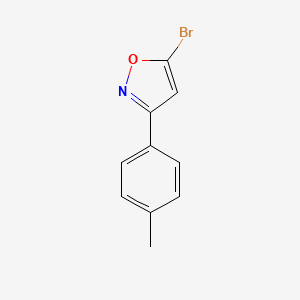
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
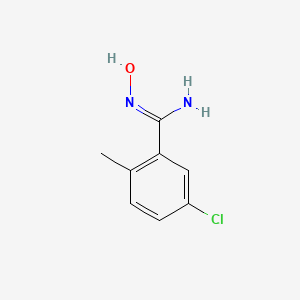
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

